2,5-dibutyl-1-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutyl-1-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of butyl groups at positions 2 and 5, along with a phenyl group at position 1, makes this compound unique in its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibutyl-1-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrroles.
Scientific Research Applications
2,5-Dibutyl-1-phenyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibutyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole: Similar in structure but with methyl groups instead of butyl groups.
2,5-Diethyl-1-phenyl-1H-pyrrole: Contains ethyl groups at positions 2 and 5.
2,5-Dipropyl-1-phenyl-1H-pyrrole: Features propyl groups at positions 2 and 5.
Uniqueness
2,5-Dibutyl-1-phenyl-1H-pyrrole is unique due to the presence of butyl groups, which can influence its chemical reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts .
Properties
CAS No. |
827017-56-1 |
---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2,5-dibutyl-1-phenylpyrrole |
InChI |
InChI=1S/C18H25N/c1-3-5-10-17-14-15-18(11-6-4-2)19(17)16-12-8-7-9-13-16/h7-9,12-15H,3-6,10-11H2,1-2H3 |
InChI Key |
VSOPAZRUHWCIAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(N1C2=CC=CC=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.